![molecular formula C18H22N2O3 B13854985 N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is a phenylethanolamine derivative. This compound is characterized by the presence of hydroxy and formamido substituents on the phenyl ring, along with an N-(1-phenylpropan-2-yl)aminoethyl group. It is a secondary alcohol and a secondary amino compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide typically involves the reaction of a phenylethanolamine derivative with formamide under controlled conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling events that result in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Formoterol: A related compound with similar structural features and biological activities.
Arformoterol: Another similar compound used in the treatment of respiratory conditions.
Uniqueness
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is unique due to its specific substitution pattern on the phenyl ring and its combination of hydroxy and formamido groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide |
InChI |
InChI=1S/C18H22N2O3/c1-13(9-14-5-3-2-4-6-14)19-11-18(23)15-7-8-17(22)16(10-15)20-12-21/h2-8,10,12-13,18-19,22-23H,9,11H2,1H3,(H,20,21) |
Clave InChI |
RZQHEQPISQXGJU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


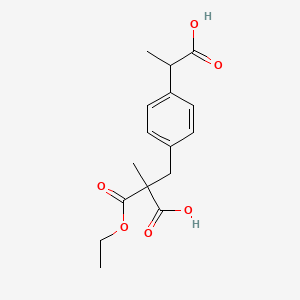
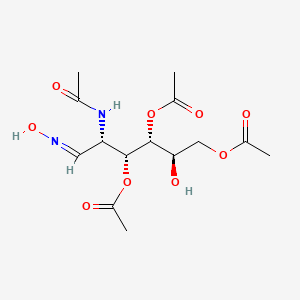

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
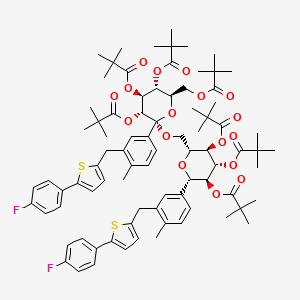
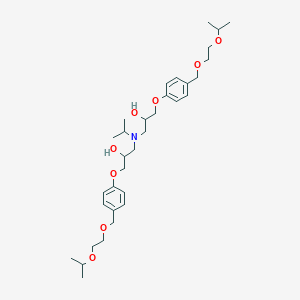
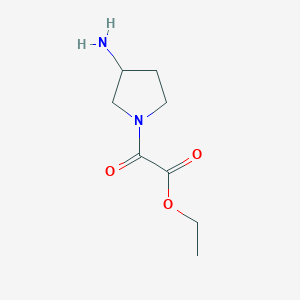
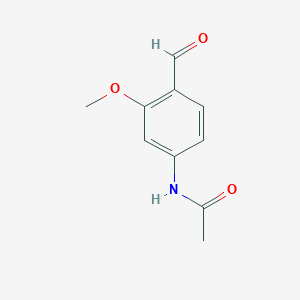
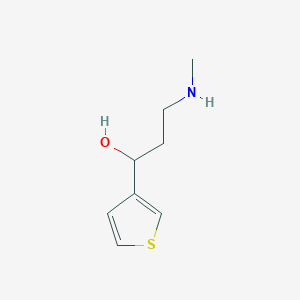
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

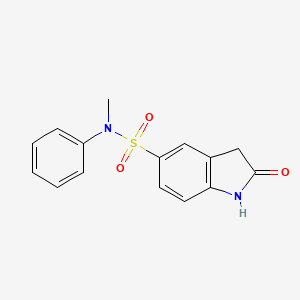
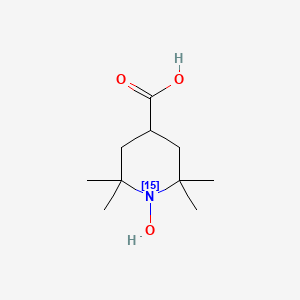
![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
